molecular formula C27H32O14 B3030632 Glucoliquiritin CAS No. 93446-18-5

Glucoliquiritin

Cat. No. B3030632
CAS RN: 93446-18-5
M. Wt: 580.5 g/mol
InChI Key: UCUBMAVPVJYHIR-OVGRPOLTSA-N
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Description

Glucoliquiritin is a natural flavonoid compound commonly found in the herb licorice (Glycyrrhiza glabra) . It has a molecular formula of C32H40O18 . It is known for its various pharmacological activities such as anti-inflammatory, antioxidant, bioactivity regulation, and anti-liver damage .


Molecular Structure Analysis

Glucoliquiritin has a molecular formula of C32H40O18, an average mass of 712.649 Da, and a monoisotopic mass of 712.221436 Da . It has 14 defined stereocentres .


Physical And Chemical Properties Analysis

Glucoliquiritin has a melting point of 157–158°C . Its UV absorption maxima are at 269 (4000) and 314 (1700) nm . It also has specific rotation [α]D of -80° (c 0.35, MeOH, 20°) .

Scientific Research Applications

Glucocorticoid Biology and Therapeutic Applications

Glucocorticoids (GCs) are steroid hormones widely used for treating inflammation, autoimmune diseases, and cancer. They bind to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. Despite their therapeutic success, GCs face challenges like side effects and glucocorticoid resistance. Current research in GC biology focuses on understanding their synthesis, regulation, physiology, and role in inflammation inhibition, as well as GR function and plasticity. Novel therapeutic strategies are being explored based on the distinct molecular mechanisms of GR, leading to improved GC therapy development (Timmermans, Souffriau, & Libert, 2019).

Glucagon-Like Peptide-1 in Metabolic Regulation

Glucagon-like peptide-1 (GLP-1) plays a crucial role in metabolic regulation. It has a glucose-dependent insulinotropic effect, enhancing insulin secretion post-meal. GLP-1 also slows gastric emptying and suppresses glucagon secretion, acting as part of the 'ileal brake' to control nutrient transition in the gut. The hormone has potential therapeutic applications for type 2 diabetes and obesity. Ongoing research is exploring ways to extend its in vivo half-life or inhibit its inactivation, making GLP-1-based treatments more feasible (Meier & Nauck, 2005).

Glucoliquiritin in Chinese Licorice-Roots

Glucoliquiritin has been identified in the roots of Glycyrrhiza glabra L., commonly known as licorice. It is one of several flavonoid compounds extracted from this plant, which also includes other saponins and flavonoids. The structural elucidation of glucoliquiritin and its role in the chemical makeup of licorice roots highlights its significance in herbal medicine and phytochemical research (Kitagawa et al., 1994).

Glucagon-Like Peptide 1 in Diabetes Treatment

GLP-1 has shown promise in the treatment of type 2 diabetes due to its ability to stimulate insulin and suppress glucagon secretion, influencing both fasting and postprandial glucose concentrations. Clinical trials with GLP-1 receptor agonists, such as exenatide and liraglutide, have demonstrated significant reductions in blood glucose levels and HbA1c, with associated weight loss. These new classes of antidiabetic agents, including incretin mimetics and enhancers, also show potential in expanding beta-cell mass in preclinical studies. However, long-term clinical trials are needed to fully determine their benefits in diabetes treatment (Drucker & Nauck, 2006).

Role in Appetite Control and Energy Intake

Studies on GLP-1 infusions in humans have demonstrated its role in controlling appetite and energy intake. GLP-1 enhances satiety and fullness, leading to a reduction in spontaneous energy intake during meals. These findings suggest that GLP-1 plays a significant physiological role in appetite regulation, making it a potential target for addressing obesity and metabolic disorders (Flint, Raben, Astrup, & Holst, 1998).

Safety and Hazards

The safety data sheet for Glucoliquiritin suggests that in case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, medical attention is required . It’s not classified under physical, health, or environmental hazards .

Future Directions

Glucoliquiritin, along with other components of licorice, has been suggested for further investigation in experimental models in SARS-CoV-2 infection due to its potential antiviral properties . Glycyrrhizic acid, a major active ingredient in licorice, seems to have a significant role in antiviral effects .

properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c28-9-18-20(31)22(33)24(35)26(40-18)37-12-3-1-11(2-4-12)16-8-15(30)14-6-5-13(7-17(14)39-16)38-27-25(36)23(34)21(32)19(10-29)41-27/h1-7,16,18-29,31-36H,8-10H2/t16-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBMAVPVJYHIR-OVGRPOLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305124
Record name Liquiritigenin 7,4′-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucoliquiritin

CAS RN

93446-18-5
Record name Liquiritigenin 7,4′-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93446-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liquiritigenin 7,4′-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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